3,5-Dimethyl-1-(4-nitrophenyl)piperazine

Overview

Description

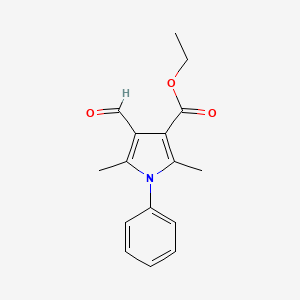

“3,5-Dimethyl-1-(4-nitrophenyl)piperazine” is a chemical compound with the molecular formula C12H17N3O21. It has a molecular weight of 235.2812. This compound is used for research and development purposes3.

Synthesis Analysis

The synthesis of piperazine derivatives, such as “3,5-Dimethyl-1-(4-nitrophenyl)piperazine”, has been a subject of recent research4. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis4.

Molecular Structure Analysis

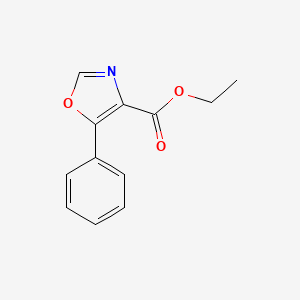

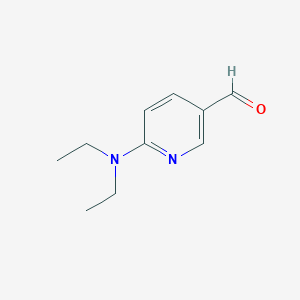

The molecular structure of “3,5-Dimethyl-1-(4-nitrophenyl)piperazine” consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring5. The structure also includes a nitrophenyl group attached to one of the nitrogen atoms5.

Chemical Reactions Analysis

The chemical reactions involving “3,5-Dimethyl-1-(4-nitrophenyl)piperazine” are not well-documented in the literature. However, piperazine derivatives are known to undergo a variety of reactions, including cyclization, ring opening, and intermolecular cycloaddition4.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dimethyl-1-(4-nitrophenyl)piperazine” are not well-documented in the literature. However, it is known that piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether6.

Scientific Research Applications

Antibacterial and Biofilm Inhibition

3,5-Dimethyl-1-(4-nitrophenyl)piperazine derivatives have been explored for their potential antibacterial properties and efficacy in biofilm inhibition. A study synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, one of which, 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, demonstrated substantial antibacterial efficacies against various bacterial strains including E. coli, S. aureus, and S. mutans. It also exhibited strong inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) strains. Moreover, this compound showed superior biofilm inhibition activities compared to the reference drug, Ciprofloxacin, and excellent inhibitory activities against the MurB enzyme, a crucial enzyme involved in the peptidoglycan synthesis of bacterial cell walls (Mekky & Sanad, 2020).

Polyamide Synthesis

Piperazine, a core structure in 3,5-Dimethyl-1-(4-nitrophenyl)piperazine, is instrumental in the synthesis of polyamides, which are high-performance polymers with wide-ranging applications. Research has shown the synthesis of polyamides containing uracil and adenine using piperazine. These polyamides possess molecular weights ranging from 1000 to 5000 and exhibit solubility in water, indicating their potential for various biomedical and industrial applications (Hattori & Kinoshita, 1979a).

Chemical Structure and Crystallography

The structural characteristics of compounds containing 3,5-Dimethyl-1-(4-nitrophenyl)piperazine moiety have been a subject of study. For example, the molecular structure of a compound with this moiety was characterized by intramolecular and intermolecular interactions, providing insights into its potential chemical behavior and applications (Wang et al., 2004).

Antiviral Activities

Derivatives of 3,5-Dimethyl-1-(4-nitrophenyl)piperazine have been investigated for their potential antiviral activities. In particular, analogs of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine were synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, demonstrating significant potency and paving the way for further preclinical and clinical evaluations (Romero et al., 1994).

Safety And Hazards

Future Directions

The future directions for “3,5-Dimethyl-1-(4-nitrophenyl)piperazine” are not well-documented in the literature. However, given the wide range of biological and pharmaceutical activity of piperazine derivatives6, it is likely that further research and development will continue in this area.

properties

IUPAC Name |

3,5-dimethyl-1-(4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9-7-14(8-10(2)13-9)11-3-5-12(6-4-11)15(16)17/h3-6,9-10,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLZWKCJZSDBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385249 | |

| Record name | 3,5-dimethyl-1-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-1-(4-nitrophenyl)piperazine | |

CAS RN |

331652-58-5 | |

| Record name | 3,5-dimethyl-1-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1351224.png)

![[6-(Diethylamino)-3-pyridinyl]methanol](/img/structure/B1351233.png)

![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1351241.png)

![N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B1351242.png)